2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
Brand Name:
Vulcanchem
CAS No.:
102571-18-6
VCID:
VC20788721
InChI:
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1
SMILES:
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]
Molecular Formula:
C21H40BrNO2
Molecular Weight:
418.5 g/mol
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
CAS No.: 102571-18-6
Cat. No.: VC20788721
Molecular Formula: C21H40BrNO2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102571-18-6 |
|---|---|
| Molecular Formula | C21H40BrNO2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
| Standard InChI | InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
| SMILES | CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
| Canonical SMILES | CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator